molecular formula C13H9FN2O B1502542 5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 611204-90-1

5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1502542
Key on ui cas rn: 611204-90-1
M. Wt: 228.22 g/mol
InChI Key: OHWDZAOJWZFPOI-UHFFFAOYSA-N
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Patent
US07348432B2

Procedure details

The title compound was prepared in 32% yield according to the procedure described in Example 2, starting from 5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (prepared according to the procedure described in WO2003082868, Page 33) and 3-fluoro-phenyl boronic acid. 1H NMR is the same as the one reported in WO2003082868, page 34.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1.[F:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1>>[F:12][C:13]1[CH:18]=[C:17]([C:2]2[CH:3]=[C:4]3[CH2:10][C:9](=[O:11])[NH:8][C:5]3=[N:6][CH:7]=2)[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC(C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=1C=C2C(=NC1)NC(C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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